Target Binding: No Detectable PFKFB3 Engagement
By isothermal titration calorimetry (ITC), 3PO demonstrated no detectable binding to recombinant PFKFB3 protein at concentrations up to 750 μM, whereas the specific PFKFB3 inhibitor AZ67 exhibited clear binding at 3 μM under identical assay conditions [1]. This absence of direct target engagement fundamentally distinguishes 3PO from all direct PFKFB3-binding inhibitors.
| Evidence Dimension | PFKFB3 binding by ITC |
|---|---|
| Target Compound Data | No binding detected up to 750 μM |
| Comparator Or Baseline | AZ67: binding detected at 3 μM |
| Quantified Difference | 3PO shows no binding at >250-fold higher concentration |
| Conditions | Isothermal titration calorimetry with recombinant human PFKFB3 |
Why This Matters
For studies investigating whether observed anti-glycolytic or anti-angiogenic effects are truly PFKFB3-mediated, 3PO provides an essential control compound that inhibits glycolysis without direct target binding, a property absent in all validated direct PFKFB3 inhibitors.
- [1] Emini Veseli B, Perrotta P, De Meyer GRY, et al. Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). FEBS Lett. 2020;594(18):3067-3075. View Source
